

Technical Support Center: ML604086 In Vivo Applications

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Compound of Interest

Compound Name: ML604086

Cat. No.: B11831190

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This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo use of **ML604086**, a selective CCR8 inhibitor. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ML604086**?

A1: **ML604086** is a selective inhibitor of the C-C chemokine receptor 8 (CCR8). It functions by blocking the binding of the chemokine ligand CCL1 to CCR8, thereby inhibiting downstream signaling pathways.[1] This inhibition prevents CCL1-mediated chemotaxis and intracellular calcium mobilization.[1][2]

Q2: What are the recommended in vivo formulations for **ML604086**?

A2: Two common formulations are recommended for in vivo studies. The choice of formulation may depend on the desired route of administration and the duration of the study. It is advised to prepare the working solution fresh for immediate use.[2]

Q3: What are the suggested dosages for **ML604086** in animal models?

A3: The dosage of **ML604086** can vary depending on the animal model and the research question. Based on published studies, the following dosages have been used:

- Mice: 0.3 mg/kg and 1.0 mg/kg administered via intraperitoneal injection.[3]
- Macaca fascicularis (Cynomolgus Monkeys): 1.038 mg/kg administered by intravenous infusion.[1][3]

Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental setup.

Q4: What is the signaling pathway of CCR8?

A4: CCR8 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Upon binding of its ligand, CCL1, CCR8 activation initiates a cascade of intracellular events, including:

- Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
- Activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
- IP3-mediated release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4][5][6][7]
- Activation of the MAPK/ERK and NF-κB signaling pathways, which are involved in cell survival, proliferation, and inflammatory responses.[8][9][10][11][12]

Data Presentation

In Vivo Formulation and Dosage Summary

Parameter	Formulation 1	Formulation 2
Components	10% DMSO	10% DMSO
40% PEG300	90% Corn Oil	
5% Tween-80		
45% Saline		
Solubility	≥ 6.25 mg/mL	≥ 6.25 mg/mL
Reference	[1]	[1]

Animal Model	Dosage	Route of Administration	Reference
Mice	0.3 mg/kg and 1.0 mg/kg	Intraperitoneal (i.p.)	[3]
Macaca fascicularis	1.038 mg/kg	Intravenous (i.v.)	[1][3]

Experimental Protocols

Preparation of In Vivo Formulation 1 (Aqueous-Based)

This protocol is adapted from methodologies for preparing clear solutions for in vivo use.[1]

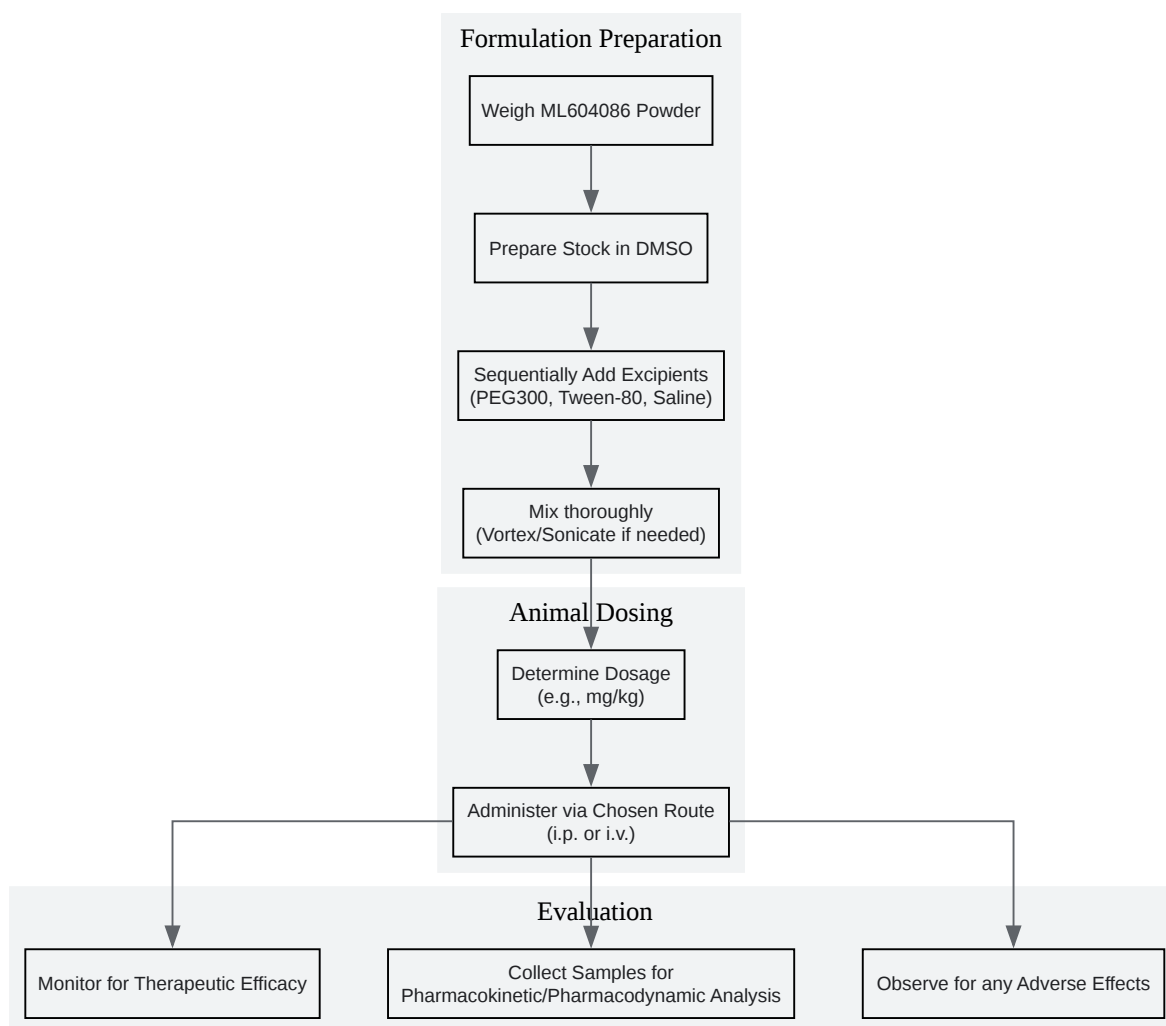
Materials:

- **ML604086** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare a stock solution of **ML604086** in DMSO. For example, to achieve a final concentration of 6.25 mg/mL in the formulation, a 62.5 mg/mL stock in DMSO can be prepared.
- In a sterile tube, add 100 μ L of the **ML604086** DMSO stock solution.
- Add 400 μ L of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to bring the total volume to 1 mL. Mix thoroughly.
- If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
- It is recommended to use the prepared formulation on the same day.

Experimental Workflow for In Vivo Administration

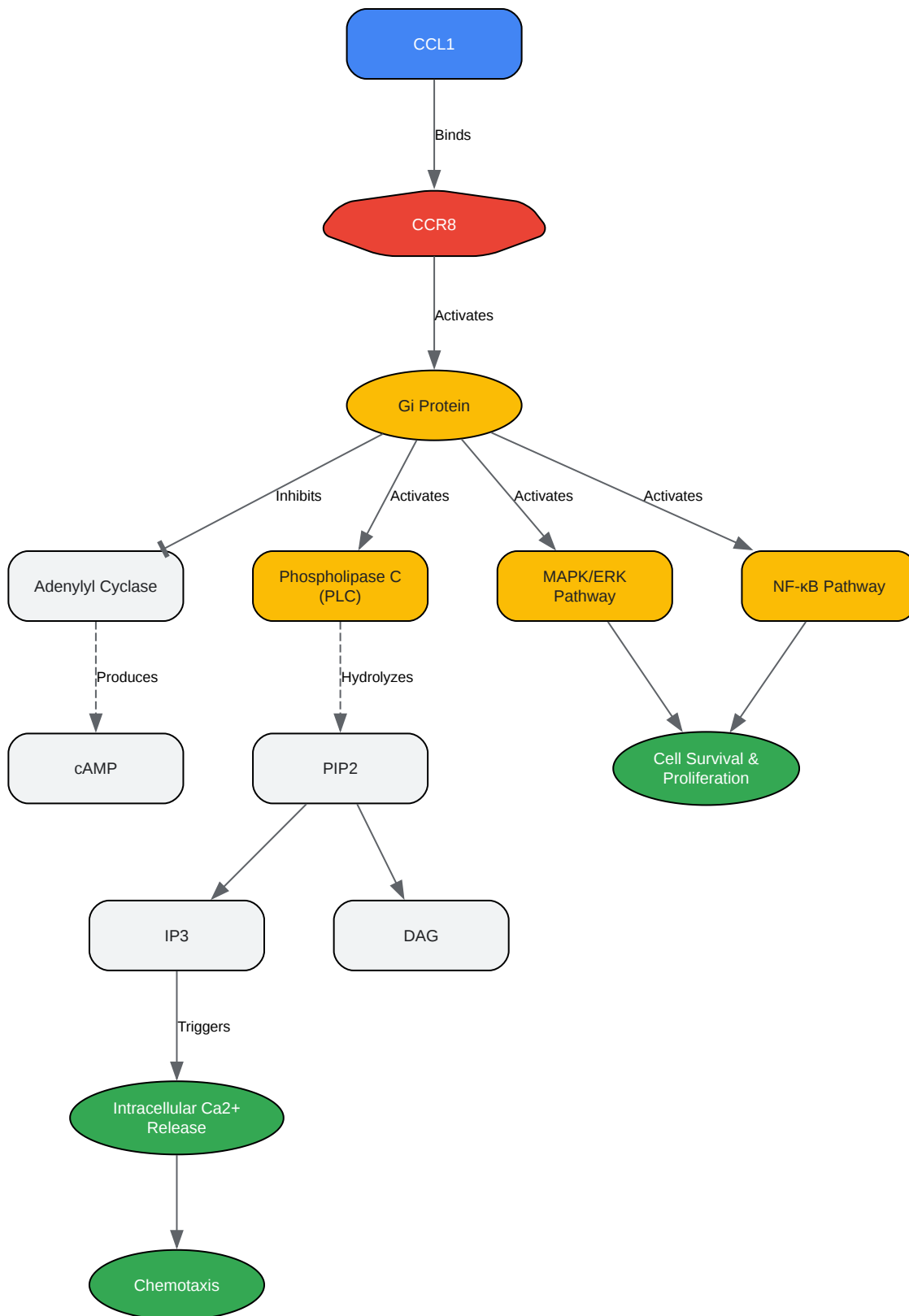


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Caption: General workflow for **ML604086** in vivo experiments.

Mandatory Visualization

CCR8 Signaling Pathway



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Caption: Simplified CCR8 signaling cascade upon CCL1 binding.

Troubleshooting

Problem: Precipitation is observed when preparing the formulation.

- Solution 1: Order of solvent addition. Ensure that the solvents are added sequentially as described in the protocol. It is crucial to dissolve **ML604086** completely in DMSO before adding the other components.[2]
- Solution 2: Temperature. Pre-warming the stock solution and the diluents to 37°C may help prevent precipitation.[2]
- Solution 3: Sonication. If precipitation occurs after the addition of all components, use a sonicator to aid in dissolution.[1][2]
- Solution 4: Fresh Solvents. Use freshly opened, anhydrous DMSO, as absorbed moisture can affect solubility.

Problem: The prepared formulation is not stable for long-term storage.

- Solution 1: Prepare fresh solutions. It is highly recommended to prepare the working solution for in vivo experiments on the day of use.[2]
- Solution 2: Alternative formulation for longer studies. For studies requiring continuous dosing over an extended period (e.g., more than half a month), a corn oil-based formulation (10% DMSO, 90% Corn Oil) may offer better stability.[1]

Problem: No significant in vivo effect is observed at the initial dose.

- Solution 1: Dose escalation. The provided dosages are references. It may be necessary to perform a dose-escalation study to find the optimal effective dose for your specific animal model and disease context.
- Solution 2: Pharmacokinetic analysis. If possible, conduct a pharmacokinetic study to determine the half-life and bioavailability of **ML604086** in your model. This will inform the dosing frequency and route of administration needed to maintain therapeutic concentrations.

- Solution 3: Confirmation of target engagement. Assess whether **ML604086** is reaching its target and inhibiting CCR8 signaling in vivo. This can be done by measuring downstream markers of CCR8 activation in relevant tissues. In a study with cynomolgus monkeys, **ML604086** was shown to inhibit CCL1 binding to CCR8 on circulating T-cells by over 98%.^[3]

Disclaimer: The information provided here is for research purposes only and should not be used for clinical applications. Researchers should always adhere to their institution's guidelines for animal care and use.

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